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Compound of Interest

Compound Name: (3-Phenyloxetan-3-yl)methanol

Cat. No.: B132500 Get Quote

An In-depth Technical Guide to (3-Phenyloxetan-
3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals

Introduction
(3-Phenyloxetan-3-yl)methanol is a unique heterocyclic compound featuring a strained four-

membered oxetane ring substituted with both a phenyl and a hydroxymethyl group at the 3-

position. The presence of the oxetane moiety, a recognized pharmacophore in modern drug

discovery, imparts distinct physicochemical properties that are of significant interest in

medicinal chemistry. This guide provides a comprehensive overview of the available physical,

chemical, and spectral properties of (3-Phenyloxetan-3-yl)methanol, alongside a discussion

of its potential relevance in drug development.

Physicochemical Properties
A summary of the key physical and chemical properties of (3-Phenyloxetan-3-yl)methanol is
presented below. These properties are crucial for understanding its behavior in various

experimental and biological systems.
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Property Value Source

Molecular Formula C₁₀H₁₂O₂ Alfa Chemistry[1]

Molecular Weight 164.20 g/mol PubChem[2]

Boiling Point 286.4 °C at 760 mmHg Alfa Chemistry[1]

Density 1.146 g/cm³ Alfa Chemistry[1]

Flash Point 129.1 °C Alfa Chemistry[1]

XLogP3-AA (Calculated) 0.9 PubChem[2]

Hydrogen Bond Donor Count 1 PubChem[2]

Hydrogen Bond Acceptor

Count
2 PubChem[2]

Topological Polar Surface Area 29.5 Å² PubChem[2]

Note: Experimental data for melting point, solubility in various solvents, and pKa are not readily

available in the public domain as of the latest search. The XLogP3-AA value is a calculated

measure of lipophilicity.

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of (3-Phenyloxetan-3-
yl)methanol is not widely published, a plausible synthetic route can be conceptualized based

on established oxetane synthesis methodologies. A common approach involves the reaction of

a suitable ketone precursor with a sulfoxonium ylide, followed by reduction of a carbonyl group.

A potential synthetic workflow is outlined below:
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Conceptual Synthetic Workflow for (3-Phenyloxetan-3-yl)methanol

α-Hydroxyacetophenone
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(e.g., with a silyl ether)

Reaction with Trimethylsulfoxonium Iodide
and a base (e.g., NaH) to form the oxetane ring

Deprotection of the Hydroxyl Group
(e.g., with TBAF)

(3-Phenyloxetan-3-yl)methanol
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Caption: Conceptual synthetic workflow for (3-Phenyloxetan-3-yl)methanol.

Detailed Experimental Protocol (Hypothetical):

A detailed protocol for a related synthesis, such as that of 3-phenyloxetan-2-one, can provide

insights into the reaction conditions that might be adapted for the synthesis of (3-
phenyloxetan-3-yl)methanol[3]. For instance, the formation of the oxetane ring often requires

an inert atmosphere and anhydrous solvents. Purification is typically achieved through column

chromatography.
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Spectral Data and Characterization
Detailed, experimentally verified spectral data for (3-Phenyloxetan-3-yl)methanol are not

currently available in public spectral databases. However, based on its structure, the following

characteristic signals can be predicted for its NMR and IR spectra.

Predicted ¹H and ¹³C NMR Data
¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the

phenyl group, typically in the range of 7.2-7.5 ppm. The methylene protons of the oxetane

ring would likely appear as multiplets in the upfield region, and the protons of the

hydroxymethyl group would also be present. The hydroxyl proton signal would be a singlet,

and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR: The spectrum would show signals for the carbon atoms of the phenyl group, the

quaternary carbon of the oxetane ring attached to the phenyl and hydroxymethyl groups, the

methylene carbons of the oxetane ring, and the carbon of the hydroxymethyl group.

Predicted FT-IR Data
The FT-IR spectrum of (3-Phenyloxetan-3-yl)methanol would be expected to exhibit the

following characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration

of the hydroxyl group.

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule around

2850-3100 cm⁻¹.

C-O stretching vibrations for the ether linkage in the oxetane ring and the alcohol, typically in

the 1000-1300 cm⁻¹ region.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Predicted Mass Spectrometry Data
In a mass spectrum, the molecular ion peak [M]⁺ for (3-Phenyloxetan-3-yl)methanol would be

expected at m/z = 164. Common fragmentation patterns for alcohols include the loss of a water
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molecule (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.

Biological Activity and Signaling Pathways
As of the current literature survey, there are no specific studies detailing the biological activity

or the signaling pathways directly modulated by (3-Phenyloxetan-3-yl)methanol. However,

the oxetane ring is a prominent feature in several biologically active compounds and approved

drugs, suggesting potential areas of investigation for this molecule.

Oxetane-containing compounds have been identified as inhibitors of various signaling

pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway[4][5]. The incorporation of

an oxetane motif can improve metabolic stability, aqueous solubility, and other pharmacokinetic

properties of drug candidates[6].

Given the structural similarity of the phenyl and hydroxyl groups to moieties found in other

biologically active molecules, (3-phenyloxetan-3-yl)methanol could be a candidate for

screening in various assays, including those targeting kinases or other enzymes where a rigid

scaffold with a hydrogen-bonding group is beneficial.

The diagram below illustrates a generalized PI3K/Akt/mTOR signaling pathway, which is a

common target for oxetane-containing compounds in cancer drug discovery.
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Generalized PI3K/Akt/mTOR Signaling Pathway
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Caption: Generalized PI3K/Akt/mTOR signaling pathway.
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Conclusion
(3-Phenyloxetan-3-yl)methanol presents an intriguing scaffold for medicinal chemistry

exploration due to the presence of the strained and polar oxetane ring. While a comprehensive

experimental characterization of this compound is not yet publicly available, this guide provides

a summary of its known properties and predictive insights into its synthesis and spectral

characteristics. The established importance of the oxetane motif in drug discovery suggests

that (3-phenyloxetan-3-yl)methanol and its derivatives could be valuable candidates for

biological screening in various therapeutic areas, particularly in oncology where modulation of

key signaling pathways is a primary strategy. Further research is warranted to fully elucidate

the physical, chemical, and biological properties of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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